Mass Spectral Differentiation: Baseline Separation of N-Nitrosodiisobutylamine and Its Deuterated Internal Standard by Quadrupole MS
The primary analytical differentiation of Nitroso diisobutylamine-d4 relative to its non-deuterated parent compound (N-Nitrosodiisobutylamine, CAS 997-95-5) is established through mass spectral resolution. The introduction of four deuterium atoms increases the molecular weight from approximately 158.24 g/mol (C8H18N2O) to 162.27 g/mol (C8H14D4N2O), yielding a mass difference of +4.03 Da . This mass shift is sufficient for complete baseline separation in both LC-MS and GC-MS systems operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, as well as full-scan mass spectrometry [1]. This separation is predicated on the deuterium atoms being substituted at carbon positions (methylpropyl side chains), which precludes hydrogen-deuterium exchange that would otherwise compromise quantitative accuracy [2].
| Evidence Dimension | Molecular weight and mass spectrometric resolution |
|---|---|
| Target Compound Data | 162.27 g/mol (C8H14D4N2O); +4.03 Da mass shift |
| Comparator Or Baseline | Non-deuterated N-Nitrosodiisobutylamine (CAS 997-95-5): 158.24 g/mol (C8H18N2O) |
| Quantified Difference | Δ = +4.03 Da (four deuterium substitutions) |
| Conditions | LC-MS/MS or GC-MS; MRM, SRM, or full-scan acquisition modes |
Why This Matters
This mass difference is the fundamental prerequisite for using the compound as an internal standard, as it allows the MS detector to independently quantify the analyte and internal standard signals without spectral overlap, enabling accurate isotope dilution calculations.
- [1] GlpBio. Nitroso diisobutylamine-d4 (Cat. No. GC70899) Product Technical Datasheet. GlpBio. View Source
- [2] United States Pharmacopeia (USP) Knowledge Center. Nitrosamine internal standards - what should be taken into consideration? USP Nitrosamines Exchange, 2025. View Source
